4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid
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Overview
Description
4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid is an organic compound with the molecular formula C20H16N2O4 It is a derivative of benzoic acid, characterized by the presence of amino and carboxyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid typically involves the reduction of 2-nitrobenzoic acid using zinc dust and sodium hydroxide solution. The resultant hydrazobenzene-2,2’-dicarboxylic acid is then rearranged by heating with hydrochloric acid . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc dust and sodium hydroxide (NaOH) are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: Similar structure with amino and carboxyl groups on a biphenyl backbone.
4-Carboxyphenylboronic acid: Contains a carboxyl group and boronic acid functionality.
4-(Diphenylphosphino)benzoic acid: Features a carboxyl group and a phosphine ligand.
Uniqueness
4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid is unique due to the specific positioning of its amino and carboxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C20H16N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c21-17-15(11-1-5-13(6-2-11)19(23)24)9-10-16(18(17)22)12-3-7-14(8-4-12)20(25)26/h1-10H,21-22H2,(H,23,24)(H,25,26) |
InChI Key |
LSMMCFNRBAVFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)C(=O)O)N)N)C(=O)O |
Origin of Product |
United States |
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